molecular formula C11H18O B1196586 2-Hexyl-2-cyclopenten-1-one CAS No. 95-41-0

2-Hexyl-2-cyclopenten-1-one

Cat. No.: B1196586
CAS No.: 95-41-0
M. Wt: 166.26 g/mol
InChI Key: VGECIEOJXLMWGO-UHFFFAOYSA-N
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Description

2-Hexyl-2-cyclopenten-1-one, also known as this compound, is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Hexyl-2-cyclopenten-1-one plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with heat shock proteins (Hsp70), which are involved in protein folding and protection against stress-induced damage . The nature of these interactions suggests that this compound may act as an inducer of Hsp70, thereby enhancing the cell’s ability to cope with stress .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the heat shock response, leading to increased expression of heat shock proteins . This activation can protect cells from stress-induced apoptosis and promote cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the regulatory regions of heat shock protein genes, thereby enhancing their transcription . Additionally, this compound may inhibit certain enzymes involved in stress response pathways, further contributing to its protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing stress resistance and promoting cell survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have protective effects against stress-induced damage . At high doses, it can exhibit toxic effects, including cellular toxicity and adverse effects on organ function . Threshold effects have been identified, indicating that there is an optimal dosage range for its beneficial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter metabolite levels, thereby influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, influencing its localization and activity . These interactions are crucial for its function and effectiveness in biochemical processes .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity and function, as it allows this compound to interact with key biomolecules involved in stress response and cellular protection .

Properties

IUPAC Name

2-hexylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGECIEOJXLMWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052640
Record name 2-Hexylcyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-41-0
Record name 2-Hexyl-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-isojasmone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroisojasmone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78462
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyclopenten-1-one, 2-hexyl-
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Record name 2-Hexylcyclopent-2-enone
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Record name 2-hexylcyclopent-2-enone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.198
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Record name 2-HEXYL-2-CYCLOPENTEN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSY2Y3L5M0
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Synthesis routes and methods I

Procedure details

The above prepared mixture (25 parts) was admixed with p-toluenesulfonic acid (1.25 parts) and toluene (75 parts) and refluxed for 2 hours, during which by-produced water was eliminated by azeotropic distillation. The reaction mixture was treated as in Example 1 to give 2-n-hexyl-2-cyclopentenone in a yield of 97 %.
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Synthesis routes and methods II

Procedure details

In a 30 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were placed 2-(1-hydroxyhexyl)cyclopentanone (20 g) synthesized in Reference Example 2 and iodine (5 mg), followed by 6 hours of the reaction at 150° C. The crude product was purified by column chromatography (hexane/ethyl acetate: 95/5) to obtain 15.3 g of 2-hexyl-2-cyclopentenone (GC purity: 99.1%).
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Synthesis routes and methods III

Procedure details

In a 50 ml three-neck flask fitted with a thermometer, a condenser and a stirrer were placed 2-hexylidenecyclopentanone (15 g) synthesized in Reference Example 5 and bromine (0.03 g), followed by 6 hours of the reaction at 100-120° C. The crude product was purified by column chromatography (hexane/ethyl acetate: 95/5) to obtain 12.5 g of 2-hexyl-2-cyclopentenone (GC purity: 98.5%).
Name
2-hexylidenecyclopentanone
Quantity
15 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Dihydroisojasmone, and why is it reviewed in the scientific literature?

A1: Dihydroisojasmone, also known as 2-Hexyl-2-cyclopenten-1-one, is a fragrance material. The provided research paper focuses on reviewing existing knowledge about this compound. [] This suggests that Dihydroisojasmone is a substance of interest in the fragrance industry, and understanding its properties and potential effects is important for its safe and effective use.

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